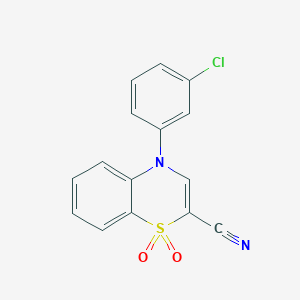

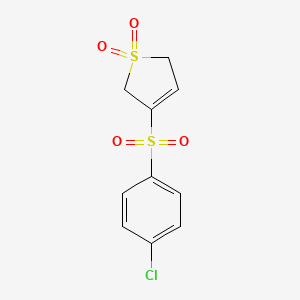

4-(3-氯苯基)-1,1-二氧代-4H-1λ6,4-苯并噻嗪-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide" is a derivative of the 4H-benzo[b][1,4]thiazine class, which is known for its pharmacological relevance. These derivatives are of interest due to their biological, medicinal, and industrial applications, as they can serve as activators of ATP-sensitive potassium (K_ATP) channels, which are important in various physiological processes .

Synthesis Analysis

The synthesis of 4H-benzo[b][1,4]thiazine derivatives can be achieved through different synthetic pathways. One such method involves the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions that promote carbon-sulfur bond formation. These precursors are accessible from commercially available materials, such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones . Another related synthetic approach is the tandem reaction of 1-(2-alkynylphenyl)ketoximes with Lawesson's reagent, which proceeds through Beckmann rearrangement, thioamide formation, and intramolecular nucleophilic cyclization .

Molecular Structure Analysis

The molecular structure of related 4H-benzo[b][1,4]thiazine derivatives is characterized by extensive intramolecular hydrogen bonds. For instance, the structure of N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is stabilized by these hydrogen bonds, with the 4-chloro derivative forming dimeric pairs due to intermolecular N-H...O hydrogen bonds, which result in 14-membered rings with an R2(2)(14) motif. The heterocyclic thiazine rings in these structures typically adopt half-chair conformations .

Chemical Reactions Analysis

The 4H-benzo[b][1,4]thiazine derivatives can undergo various chemical reactions due to their reactive sites. For example, the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives involves the use of a related N-bromo sulfonamide reagent as a catalyst for the condensation reaction of dimedone and various arylaldehydes. This reaction is catalyzed under neutral media and involves the in situ generation of the Br+ ion from the catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-benzo[b][1,4]thiazine derivatives are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds can affect their solubility, melting points, and stability. The pharmacological evaluation of these compounds, such as their ability to activate K_ATP channels, is a key aspect of their chemical properties. For instance, certain derivatives have been found to hyperpolarize beta cell membrane potential, inhibit glucose-stimulated insulin release in vitro, and increase ion currents through Kir6.2/SUR1 channels as measured by patch clamp techniques .

科学研究应用

简介

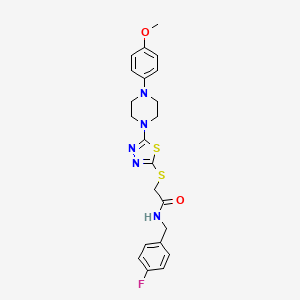

哌嗪是一种常见的结构基序,由于其调节药代动力学特性的能力,在农药和药物中发挥着至关重要的作用。通过曼尼希反应将哌嗪掺入生物活性化合物中是常见的做法。这些化合物在各种疾病状态中都有应用,包括抗组胺药、抗寄生虫药、抗真菌药、抗菌药、抗病毒药、抗精神病药、抗抑郁药、抗炎药、抗凝血剂、抗肿瘤药和抗糖尿病药。 此外,哌嗪衍生物正在研究其在治疗帕金森病和阿尔茨海默病方面的潜力 .

抗菌活性

标题化合物,2-{[4-(4-溴苯基)哌嗪-1-基)]甲基}-4-(3-氯苯基)-5-(4-甲氧基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮,表现出良好的抗菌活性。 其合成涉及一个四步方案,包括制备1,2,4-三唑衍生物 .

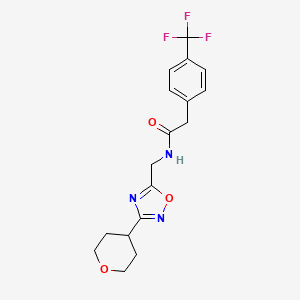

抗病毒潜力

虽然关于该化合物抗病毒特性的具体研究很少,但其结构特征值得研究。 研究人员可以探索其对病毒感染的潜在作用,考虑关于哌嗪衍生物的现有知识 .

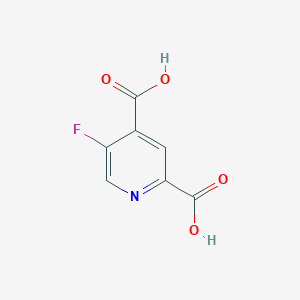

生物功能杂化分子

鉴于该化合物的独特结构,它可能作为一种生物功能杂化分子。 通过核磁共振、紫外和质谱等技术进行进一步表征将提供有价值的见解 .

作用机制

Target of Action

The primary targets of this compound, also known as 4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in the post-translational modification of proteins, which is essential for their function.

Biochemical Pathways

Given the targets of the compound, it is likely that it impacts the post-translational modification of proteins, which can have downstream effects on a variety of cellular processes .

Result of Action

Given its targets, it is likely that the compound affects the function of proteins that undergo post-translational modifications, which could have a variety of effects depending on the specific proteins and pathways involved .

属性

IUPAC Name |

4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2S/c16-11-4-3-5-12(8-11)18-10-13(9-17)21(19,20)15-7-2-1-6-14(15)18/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWSHLUOMDHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)